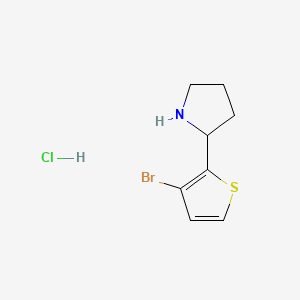
2-(3-Bromothiophen-2-yl)pyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a bromothiophene moiety.
Vorbereitungsmethoden
The synthesis of 2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, potentially leading to the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride: This compound has a similar structure but with the bromine atom at a different position on the thiophene ring.
Pyrrolidine Derivatives: Other pyrrolidine derivatives with different substituents can be compared in terms of their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H11BrClNS |
|---|---|
Molekulargewicht |
268.60 g/mol |
IUPAC-Name |
2-(3-bromothiophen-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-6-3-5-11-8(6)7-2-1-4-10-7;/h3,5,7,10H,1-2,4H2;1H |
InChI-Schlüssel |
XLSYFKJKSQFYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=C(C=CS2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


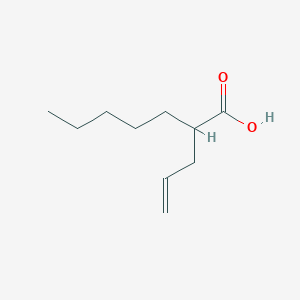
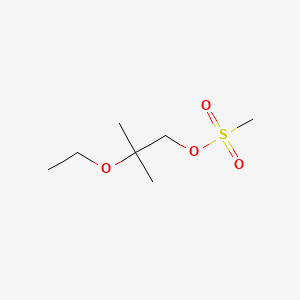

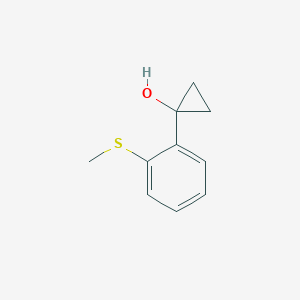
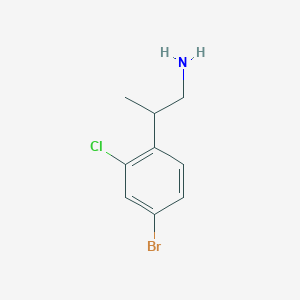
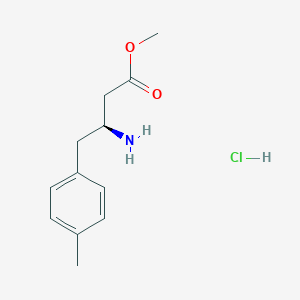
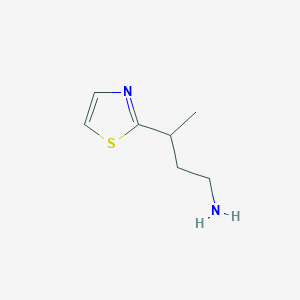

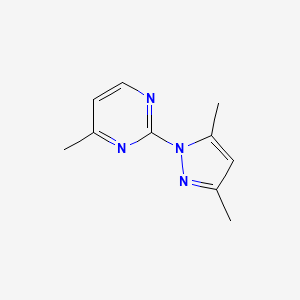

![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
![6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid](/img/structure/B13562133.png)
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)

